Hsp90-IN-25
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Overview
Description
Hsp90-IN-25 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those involved in cancer progression. This compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells by targeting Hsp90 and disrupting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-25 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
Hsp90-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in cell biology studies to investigate the function of Hsp90 in protein folding, stabilization, and degradation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving Hsp90 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90 .
Mechanism of Action
Hsp90-IN-25 exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This disruption of Hsp90 function leads to the destabilization and degradation of its client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 by this compound ultimately results in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Hsp90-IN-25 is unique among Hsp90 inhibitors due to its high potency and selectivity for Hsp90. Similar compounds include:
Geldanamycin: An early Hsp90 inhibitor with significant toxicity issues.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile.
PU-H71: A purine-scaffold Hsp90 inhibitor with high affinity for Hsp90.
NVP-AUY922: A resorcinol-based Hsp90 inhibitor with potent anti-cancer activity .
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C29H48O10 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(1S,2S,4R,5S,7R,8S)-7-butyl-1,3-dihydroxy-2,4,8-tris(2-methylpropoxycarbonyl)bicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C29H48O10/c1-8-9-10-18-11-19-20(26(33)37-12-15(2)3)24(30)23(28(35)39-14-17(6)7)29(36,22(19)25(31)32)21(18)27(34)38-13-16(4)5/h15-24,30,36H,8-14H2,1-7H3,(H,31,32)/t18-,19+,20-,21-,22?,23-,24?,29-/m1/s1 |
InChI Key |
UBLGARBIGKLXEF-MDLBLURWSA-N |
Isomeric SMILES |
CCCC[C@@H]1C[C@H]2[C@H](C([C@@H]([C@@]([C@H]1C(=O)OCC(C)C)(C2C(=O)O)O)C(=O)OCC(C)C)O)C(=O)OCC(C)C |
Canonical SMILES |
CCCCC1CC2C(C(C(C(C1C(=O)OCC(C)C)(C2C(=O)O)O)C(=O)OCC(C)C)O)C(=O)OCC(C)C |
Origin of Product |
United States |
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